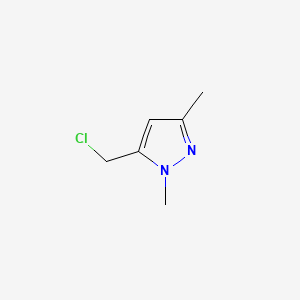![molecular formula C7H6N2OS2 B1588039 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 309976-36-1](/img/structure/B1588039.png)
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Vue d'ensemble
Description
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines and has shown promising results in the treatment of various diseases. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Polymorphs and Hydrogen Bonding : The synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a derivative of 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, revealed two polymorphic forms with distinct hydrogen bonding patterns, showcasing its versatile molecular interactions (Glidewell, Low, Marchal, & Quesada, 2003).
Nucleophilic Displacement : Research on the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones highlights the chemical reactivity of these compounds and their potential for further chemical modifications (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).
Biological Applications
Cytostatic and Antiviral Activity : Thieno-fused 7-deazapurine ribonucleosides, related to 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, exhibited low micromolar or submicromolar in vitro cytostatic activities against various cancer and leukemia cell lines, along with some antiviral activity against HCV (Tichy et al., 2017).
Antimicrobial Activity : A study on Thieno [2,3-d] pyrimidin-4-one showed antimicrobial activity against various bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albican and Aspergillus niger (R., Kumar, Kumar, & Singh, 2016).
Antitumor Activity : Some derivatives of Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine, which are structurally similar to 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, showed potent antitumor activity on various human cancer cell lines, comparable to the effects of doxorubicin (Hafez & El-Gazzar, 2017).
Other Applications
Synthesis Efficiency : A green approach was reported for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a reduced catalyst loading and easy purification process, contributing to more sustainable chemical synthesis methods (Shi et al., 2018).
Solid-State Fluorescence Properties : Novel fluorescent compounds including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidines were synthesized, demonstrating potential applications in the field of fluorescence and imaging (Yokota et al., 2012).
Propriétés
IUPAC Name |
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-8-5(10)4-2-3-12-6(4)9-7/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWQKCXBSLMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CS2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397327 | |
| Record name | 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
309976-36-1 | |
| Record name | 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[(4-propylcyclohexylidene)amino]benzamide](/img/structure/B1587956.png)












